molecular formula C15H17NO2 B8034100 4-({[(4-Hydroxyphenyl)methyl](methyl)amino}methyl)phenol

4-({[(4-Hydroxyphenyl)methyl](methyl)amino}methyl)phenol

Cat. No.: B8034100
M. Wt: 243.30 g/mol
InChI Key: BALLEJBYHPFDIN-UHFFFAOYSA-N
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Description

4-({(4-Hydroxyphenyl)methylamino}methyl)phenol is an organic compound characterized by the presence of two phenolic groups and a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(4-Hydroxyphenyl)methylamino}methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-({(4-Hydroxyphenyl)methylamino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, amine derivatives, and various substituted phenolic compounds.

Scientific Research Applications

4-({(4-Hydroxyphenyl)methylamino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({(4-Hydroxyphenyl)methylamino}methyl)phenol involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins, affecting their structure and function. The amine group can participate in nucleophilic attacks, leading to the formation of covalent bonds with biological molecules. These interactions can modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

4-({(4-Hydroxyphenyl)methylamino}methyl)phenol is unique due to its specific combination of phenolic and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[[(4-hydroxyphenyl)methyl-methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13/h2-9,17-18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLEJBYHPFDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)O)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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